molecular formula C29H34N2O5 B11579406 6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579406
M. Wt: 490.6 g/mol
InChI Key: CZIYMCBFGZBIES-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the propoxyphenyl group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with 3-propoxyphenyl halides under basic conditions.

    Attachment of the morpholin-4-yl propyl group: This is typically done through a nucleophilic substitution reaction where the morpholine ring is introduced via a propyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activities.

    Pharmacology: The compound may interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Its effects on cellular processes and pathways can be studied to understand its mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The chromeno[2,3-c]pyrrole core may allow the compound to bind to these targets, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities.

    Imidazole Derivatives: Compounds like histidine and imidazole-based drugs also have heterocyclic structures with biological activities.

Uniqueness

6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure may confer distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H34N2O5/c1-4-13-35-22-8-5-7-21(18-22)26-25-27(32)23-16-19(2)20(3)17-24(23)36-28(25)29(33)31(26)10-6-9-30-11-14-34-15-12-30/h5,7-8,16-18,26H,4,6,9-15H2,1-3H3

InChI Key

CZIYMCBFGZBIES-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

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